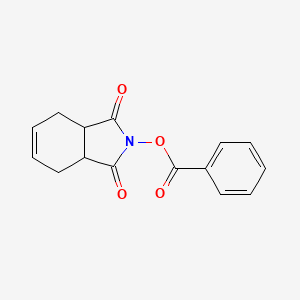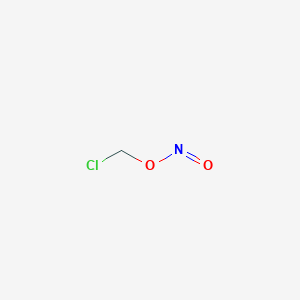
Chloromethyl nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl nitrite is an organic compound with the chemical formula CH₂ClNO₂ It is a nitrite ester derived from chloromethanol and nitrous acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl nitrite can be synthesized through the reaction of chloromethanol with nitrous acid. The reaction typically involves the following steps:
Preparation of Chloromethanol: Chloromethanol is prepared by the chlorination of methanol using chlorine gas.
Reaction with Nitrous Acid: Chloromethanol is then reacted with nitrous acid (HNO₂) to form this compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Industrial methods may also involve the use of catalysts to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl nitrite undergoes various types of chemical reactions, including:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile.
Oxidation: The compound can be oxidized to form other nitrite derivatives.
Reduction: this compound can be reduced to form chloromethanol and other related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻), amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted nitrites, such as hydroxymethyl nitrite or aminomethyl nitrite.
Oxidation: Products include higher oxidation state nitrites or nitrates.
Reduction: Products include chloromethanol and other reduced derivatives.
Aplicaciones Científicas De Investigación
Chloromethyl nitrite has several applications in scientific research, including:
Biology: this compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of chloromethyl nitrite involves its reactivity as a nitrite ester. It can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Chloromethyl nitrite can be compared with other similar compounds, such as:
Chloromethyl methyl ether (CH₃OCH₂Cl): Both compounds contain a chloromethyl group, but this compound has a nitrite ester functional group, making it more reactive in certain reactions.
Nitromethane (CH₃NO₂): While both compounds contain nitro groups, nitromethane is a nitroalkane, whereas this compound is a nitrite ester.
Chloromethyl benzene (C₆H₅CH₂Cl): This compound contains a chloromethyl group attached to a benzene ring, making it less reactive compared to this compound.
Conclusion
This compound is a versatile compound with significant reactivity and potential applications in various fields Its unique chemical properties make it valuable for research and industrial purposes
Propiedades
Número CAS |
113882-42-1 |
|---|---|
Fórmula molecular |
CH2ClNO2 |
Peso molecular |
95.48 g/mol |
Nombre IUPAC |
chloromethyl nitrite |
InChI |
InChI=1S/CH2ClNO2/c2-1-5-3-4/h1H2 |
Clave InChI |
XOCJTFROEWRIBG-UHFFFAOYSA-N |
SMILES canónico |
C(ON=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
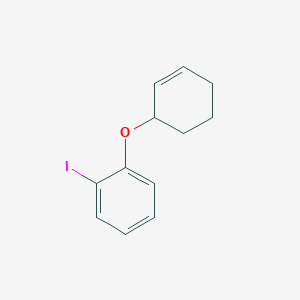

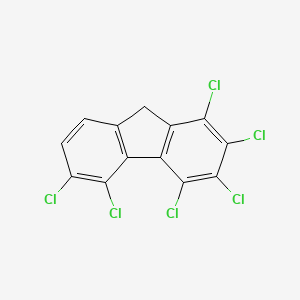
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
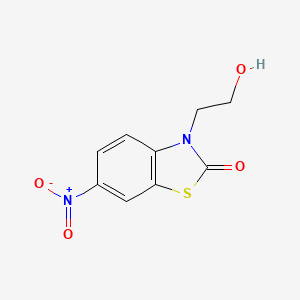
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
